molecular formula C10H17NO4S B15194314 4-(5,6-Dimethyl-2,2-dioxido-3,4-dihydro-1,2-oxathiin-4-yl)morpholine CAS No. 73813-10-2

4-(5,6-Dimethyl-2,2-dioxido-3,4-dihydro-1,2-oxathiin-4-yl)morpholine

Cat. No.: B15194314
CAS No.: 73813-10-2
M. Wt: 247.31 g/mol
InChI Key: VUISNAZBZKLQAD-UHFFFAOYSA-N
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Description

4-(5,6-Dimethyl-2,2-dioxido-3,4-dihydro-1,2-oxathiin-4-yl)morpholine is a chemical compound with the molecular formula C10H17NO4S. This compound features a morpholine ring attached to a 1,2-oxathiin ring, which is further substituted with dimethyl groups and a dioxido functionality. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-Dimethyl-2,2-dioxido-3,4-dihydro-1,2-oxathiin-4-yl)morpholine typically involves the reaction of morpholine with a suitable precursor of the 1,2-oxathiin ring. One common method involves the cyclization of a precursor containing the necessary functional groups under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(5,6-Dimethyl-2,2-dioxido-3,4-dihydro-1,2-oxathiin-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the oxathiin ring.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

4-(5,6-Dimethyl-2,2-dioxido-3,4-dihydro-1,2-oxathiin-4-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(5,6-Dimethyl-2,2-dioxido-3,4-dihydro-1,2-oxathiin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline: This compound features a similar oxathiin ring but with different substituents.

    4-(5,6-Dihydro-2-phenyl-1,4-oxathiin-3-yl)-N,N-dimethylaniline: Another compound with a similar core structure but different functional groups.

Uniqueness

4-(5,6-Dimethyl-2,2-dioxido-3,4-dihydro-1,2-oxathiin-4-yl)morpholine is unique due to its specific substitution pattern and the presence of both morpholine and oxathiin rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

73813-10-2

Molecular Formula

C10H17NO4S

Molecular Weight

247.31 g/mol

IUPAC Name

5,6-dimethyl-4-morpholin-4-yl-3,4-dihydrooxathiine 2,2-dioxide

InChI

InChI=1S/C10H17NO4S/c1-8-9(2)15-16(12,13)7-10(8)11-3-5-14-6-4-11/h10H,3-7H2,1-2H3

InChI Key

VUISNAZBZKLQAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OS(=O)(=O)CC1N2CCOCC2)C

Origin of Product

United States

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